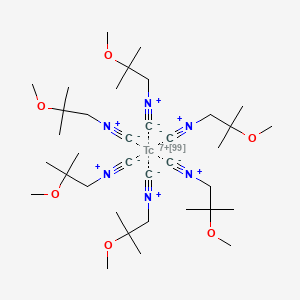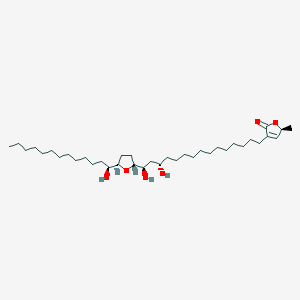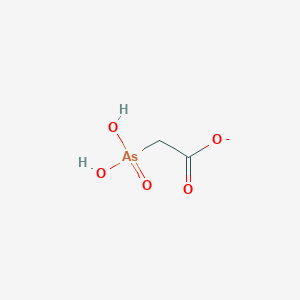
2-Oxoacetamide
Descripción general
Descripción
It is a colorless solid that is soluble in water and some organic solvents. This compound is primarily used as a reagent in chemical synthesis and has applications in various fields such as dyes, pharmaceuticals, and pesticides.
Métodos De Preparación
2-Oxoacetamide can be synthesized by reacting hydroxylamine and acetaldehyde under alkaline conditions. Additionally, a series of novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been synthesized and evaluated for their cytotoxicity in human cell lines . The synthetic method is relatively simple, and the compounds are produced in high yields and easily purified .
Análisis De Reacciones Químicas
2-Oxoacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Common reagents and conditions used in these reactions include hydroxylamine and acetaldehyde under alkaline conditions. Major products formed from these reactions include N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives .
Aplicaciones Científicas De Investigación
2-Oxoacetamide has numerous scientific research applications. It is used as a reagent in chemical synthesis, for example, in the synthesis of other compounds or as a precursor to catalysts. It has been investigated for its potential in improving learning and memory in both normal and impaired animals. Additionally, this compound derivatives have been evaluated for their cytotoxicity in human cell lines, including cervical cancer, breast cancer, and liver cancer . These derivatives have shown potent anti-proliferative activity against these human cancer cell lines .
Mecanismo De Acción
The mechanism of action of 2-Oxoacetamide involves its role as a reagent in bioconjugation reactions, which are crucial in biotherapeutics discoveries . It has unique chemical properties that make it an important target for scientific research. The molecular targets and pathways involved in its mechanism of action include the inhibition of beta-1,3-glucuronosyltransferase (B3GAT3), which is overexpressed in hepatocellular carcinoma and negatively correlated to prognosis .
Comparación Con Compuestos Similares
2-Oxoacetamide can be compared with other similar compounds, such as oxiracetam and N,N-dimethyl-2-(1-naphthyl)-2-oxoacetamide. These compounds share similar chemical structures and properties but have different applications and mechanisms of action. For example, oxiracetam has been investigated for its potential in improving learning and memory, while N,N-dimethyl-2-(1-naphthyl)-2-oxoacetamide has been studied for its lack of photochemical reactivity.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique chemical properties and ability to undergo various reactions make it an important target for further research and development.
Propiedades
IUPAC Name |
2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO2/c3-2(5)1-4/h1H,(H2,3,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMANDCZTVNQSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470901 | |
| Record name | 2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
73.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60939-21-1 | |
| Record name | Acetamide, 2-oxo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60939-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[5-[2-[2-(2-Methoxyphenyl)-4,10-dihydroimidazo[2,1-c][1,4]benzodiazepin-5-yl]-2-oxoethyl]imidazol-1-yl]methyl]benzonitrile](/img/structure/B1243794.png)
![2-[(1S,2S,4R)-2-Hydroxy-7,7-dimethyl-1-(spiro[indene-1,4'-piperidine]-1'-ylsulfonylmethyl)-2-bicyclo[2.2.1]heptanyl]acetic acid](/img/structure/B1243795.png)









